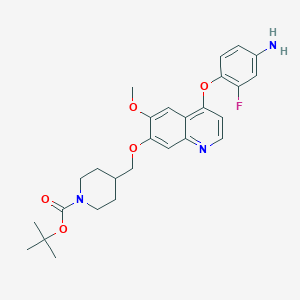

tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[[4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl]oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODLDQAFNUUMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate involves multiple steps. Starting with the quinoline core, the synthesis involves functionalizing the 6 and 7 positions with methoxy and oxyethyl groups, respectively. The fluorophenoxy and amino groups are then introduced, followed by the attachment of the piperidine moiety. The final step includes the protection of the piperidine nitrogen with a tert-butyl carbamate group.

Industrial Production Methods: In an industrial setting, the production of such a complex molecule requires precise control of reaction conditions, including temperature, pH, and reagent concentration. Large-scale production may involve continuous flow techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: : Introduction of oxygen-containing groups

Reduction: : Removal of oxygen or addition of hydrogen

Substitution: : Replacement of one functional group with another

Common Reagents and Conditions: Common reagents used in these reactions include:

Oxidizing agents: : Potassium permanganate, hydrogen peroxide

Reducing agents: : Lithium aluminum hydride, sodium borohydride

Substituting agents: : Halogens, nucleophiles

Major Products Formed: Reactions can yield products such as hydroxylated derivatives (through oxidation), amines (through reduction of nitro groups), or halogenated derivatives (through substitution).

Scientific Research Applications

Chemistry

Investigated as an intermediate in the synthesis of other biologically active compounds.

Biology

Studied for its interaction with various enzymes and receptors.

Medicine

Potential use as a therapeutic agent due to its quinoline backbone, which is known for anti-malarial and anti-cancer properties.

Industry

Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

Similar Compounds

Chloroquine: : Another quinoline derivative used as an anti-malarial drug.

Quinine: : Naturally occurring compound with anti-malarial properties.

Primaquine: : Synthetic anti-malarial compound with a quinoline backbone.

Uniqueness: The uniqueness of this compound lies in its specific functional groups and structure, which may confer unique biological activities compared to other quinoline derivatives.

Hope that was a comprehensive dive into the compound! Let me know if there's something more specific you'd like to explore.

Biological Activity

The compound tert-Butyl 4-(((4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 250372-00-0) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 310.36 g/mol. The structure includes a piperidine ring, a quinoline moiety, and an amino-fluorophenoxy group, which are believed to contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.36 g/mol |

| CAS Number | 250372-00-0 |

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (e.g., MCF-7 and MDA-MB-231). The IC50 values suggest significant potency in inhibiting cell growth.

- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, which is critical for therapeutic efficacy.

- Anti-inflammatory Effects : Preliminary data suggest that it may also possess anti-inflammatory properties, potentially beneficial in conditions like Alzheimer's disease and osteoporosis.

Case Studies

- Breast Cancer : In vitro studies have demonstrated that this compound significantly reduced the viability of MCF-7 cells with an IC50 value of approximately 0.85 µM, indicating strong anti-breast cancer activity .

- Neurological Disorders : Research indicates potential neuroprotective effects in models of Alzheimer's disease, where the compound may help mitigate neuroinflammation and promote neuronal survival.

- Osteoporosis Models : The compound has shown promise in preclinical studies aimed at treating osteoporosis by promoting bone density and reducing resorption markers.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the piperidine ring and the quinoline moiety can significantly affect biological activity. For example:

- Piperidine Substitution : Variations in substituents on the piperidine ring have been shown to enhance or diminish cytotoxicity against cancer cells.

- Quinoline Derivatives : The presence of methoxy groups on the quinoline structure appears to be crucial for maintaining activity against breast cancer cell lines.

Comparison with Similar Compounds

Key Observations :

- Quinoline vs.

- Amino vs. Nitro: The amino group in the target compound enhances electron-donating properties, improving interactions with electrophilic residues (e.g., kinase ATP-binding pockets) .

- Halogen Substitution : Bromo in CAS 338992-20-4 introduces steric bulk and halogen bonding, which may improve selectivity for hydrophobic binding pockets .

Q & A

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Answer :

- Kinase inhibition : Use ADP-Glo™ assays for tyrosine kinase activity profiling .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) with MTT or CellTiter-Glo® assays .

- Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.